

# Unraveling the Crystalline Architecture of Barium Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Barium phosphate				
Cat. No.:	B080940	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of **barium phosphate**, with a focus on barium orthophosphate (Ba<sub>3</sub>(PO<sub>4</sub>)<sub>2</sub>). It is designed to serve as a valuable resource for researchers and professionals in materials science, chemistry, and drug development who require a detailed understanding of the structural properties of this inorganic compound. This document summarizes key crystallographic data, outlines experimental methodologies for structural determination, and illustrates a typical workflow for crystal structure analysis.

# **Introduction to Barium Phosphate**

**Barium phosphate**, primarily in the form of barium orthophosphate (Ba<sub>3</sub>(PO<sub>4</sub>)<sub>2</sub>), is an inorganic compound that has garnered interest for its diverse applications, including in ceramics, phosphors for luminescent devices, and as a potential material for pulsed lasers.[1] [2] The precise arrangement of atoms in its crystal lattice dictates its physical and chemical properties, making a thorough understanding of its crystal structure essential for its application and for the development of new materials.

# Crystal Structures of Barium Orthophosphate (Ba<sub>3</sub>(PO<sub>4</sub>)<sub>2</sub>)



The most extensively reported crystal structure for barium orthophosphate is a rhombohedral lattice belonging to the trigonal crystal system.[2][3][4][5] However, other crystal systems, such as orthorhombic and tetragonal, have also been mentioned in the literature under specific synthesis conditions.[1][6]

### **Rhombohedral (Trigonal) Structure**

The predominant phase of Ba<sub>3</sub>(PO<sub>4</sub>)<sub>2</sub> crystallizes in the R-3m space group.[2][3][4] This structure is isostructural with strontium phosphate.[2][7] The crystal lattice is characterized by a three-dimensional framework built from interconnected BaO<sub>10</sub>, BaO<sub>12</sub> polyhedra and PO<sub>4</sub> tetrahedra.[3][4][7]

Table 1: Crystallographic Data for Rhombohedral Ba<sub>3</sub>(PO<sub>4</sub>)<sub>2</sub>

Parameter	Value	Source	
Crystal System	Trigonal	[3]	
Space Group	R-3m (No. 166)	[2][3]	
Lattice Parameters			
a	5.63 Å	[3]	
b	5.63 Å	[3]	
С	21.12 Å	[3]	
α	90.00°	[3]	
β	90.00°	[3]	
У	120.00°	[3]	
Unit Cell Volume	579.66 ų	[3]	
Formula Units (Z)	3	Calculated from data	

Table 2: Atomic Coordinates for Rhombohedral Ba<sub>3</sub>(PO<sub>4</sub>)<sub>2</sub> (Space Group R-3m)



Atom	Wyckoff Symbol	х	у	z	Source
Ba1	3a	0	0	0	[3]
Ba2	6c	0	0	0.208608	[3]
Р	6c	1/3	2/3	0.074232	[3]
O1	6c	1/3	2/3	0.331725	[3]
O2	18h	0.183944	0.367887	0.099274	[3]

In this structure, there are two distinct barium sites. One Ba<sup>2+</sup> ion is coordinated to ten oxygen atoms, while the other is coordinated to twelve oxygen atoms, forming a distorted cuboctahedron.[3][4] The phosphate group exists as a PO<sub>4</sub> tetrahedron.[3][4]

#### **Other Reported Structures**

While the rhombohedral phase is well-documented, some sources also refer to an orthorhombic crystal system for Ba<sub>3</sub>(PO<sub>4</sub>)<sub>2</sub>.[6] It has been suggested that the synthesis method and pH can influence the resulting crystal structure, with a transition from an orthorhombic phase at pH 7 to a rhombohedral phase at pH 13 being reported.[8] Additionally, a tetragonal crystal structure has been mentioned, though this is less commonly reported and may require specific synthesis conditions to be achieved.[1]

### **Other Barium Phosphate Compounds**

Beyond the orthophosphate, other **barium phosphate** compounds with distinct crystal structures exist.

- Barium Dihydrogenomonophosphate (Ba(H<sub>2</sub>PO<sub>4</sub>)<sub>2</sub>): This compound is known to exist in two
  forms: a triclinic form with the space group P-1 and an orthorhombic form.[9]
- Barium Dinickel(II) Iron(III) Tris[orthophosphate(V)] (BaNi<sub>2</sub>Fe(PO<sub>4</sub>)<sub>3</sub>): This complex phosphate crystallizes in the α-CrPO<sub>4</sub> type structure.[10]



# **Experimental Protocols for Crystal Structure Determination**

The determination of the crystal structure of **barium phosphate** typically involves synthesis of the material followed by characterization using X-ray diffraction.

## **Synthesis Methods**

Several methods are employed for the synthesis of **barium phosphate** powders and single crystals:

- Solid-State Reaction: This method involves heating a mixture of precursor compounds to high temperatures. For example, BaNi<sub>2</sub>Fe(PO<sub>4</sub>)<sub>3</sub> was synthesized by heating a mixture of Ba(NO<sub>3</sub>)<sub>2</sub>, Ni(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O, Fe(NO<sub>3</sub>)<sub>3</sub>·9H<sub>2</sub>O, and H<sub>3</sub>PO<sub>4</sub>, with a final melting step at 1433 K.
   [10]
- Precipitation Reaction: This is a common method for producing Ba<sub>3</sub>(PO<sub>4</sub>)<sub>2</sub>. It typically involves the reaction of a soluble barium salt (e.g., BaCl<sub>2</sub>) with a soluble phosphate source (e.g., (NH<sub>4</sub>)<sub>2</sub>HPO<sub>4</sub> or H<sub>3</sub>PO<sub>4</sub>) in an aqueous solution, leading to the precipitation of barium phosphate.[1][11] The pH of the solution can be a critical parameter influencing the final crystal structure.[8]
- Sol-Gel Method: This technique can be used to synthesize nanostructured **barium phosphate**. The general process for Ba<sub>3</sub>(PO<sub>4</sub>)<sub>2</sub> involves the reaction of Ba(NO<sub>3</sub>)<sub>2</sub> with NH<sub>4</sub>H<sub>2</sub>PO<sub>4</sub>.[2]

### Characterization by X-ray Diffraction (XRD)

Once synthesized, the crystal structure is determined using X-ray diffraction techniques.

- Powder X-ray Diffraction (PXRD): This is used to identify the crystalline phases present in a sample and to determine lattice parameters. The experimental diffraction pattern is often analyzed using the Rietveld refinement method to refine the crystal structure model.
- Single-Crystal X-ray Diffraction: This technique provides the most accurate determination of the crystal structure, including precise atomic positions and bond lengths. A suitable single crystal is isolated and mounted on a diffractometer. X-rays are directed at the crystal, and the

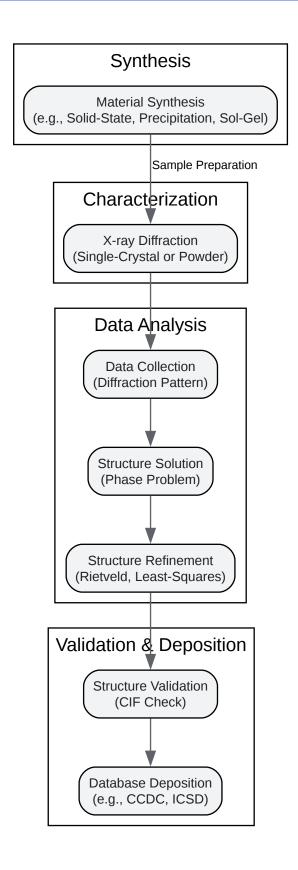


diffraction pattern is collected and analyzed to solve the crystal structure. For example, the structure of Ba(H<sub>2</sub>PO<sub>4</sub>)<sub>2</sub> was solved using single-crystal X-ray diffraction data.[9]

# **Visualizing the Workflow**

The process of determining a crystal structure follows a logical workflow, from initial synthesis to final data analysis and validation.





Click to download full resolution via product page

Caption: Experimental workflow for crystal structure determination.



#### Conclusion

The primary crystal structure of barium orthophosphate (Ba<sub>3</sub>(PO<sub>4</sub>)<sub>2</sub>) is rhombohedral, belonging to the R-3m space group. However, the existence of other polymorphs, influenced by synthesis conditions such as pH, highlights the importance of precise experimental control. Detailed structural information, as presented in this guide, is crucial for understanding the material's properties and for the rational design of new functional materials. The methodologies outlined provide a foundational understanding of the processes involved in elucidating the crystalline architecture of **barium phosphate** and related compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Barium Phosphate Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 2. Barium phosphate Wikipedia [en.wikipedia.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. Materials Data on Ba3(PO4)2 by Materials Project (Dataset) | OSTI.GOV [osti.gov]
- 5. Ba3(PO4)2 hierarchical structures: synthesis, growth mechanism and luminescence properties CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Barium Phosphate: Versatile Uses and Key Benefits [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. idus.us.es [idus.us.es]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Crystal structure of barium dinickel(II) iron(III) tris[orthophosphate(V)], BaNi2Fe(PO4)3 -PMC [pmc.ncbi.nlm.nih.gov]
- 11. journalijar.com [journalijar.com]
- To cite this document: BenchChem. [Unraveling the Crystalline Architecture of Barium Phosphate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b080940#what-are-the-crystal-structures-of-barium-phosphate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com